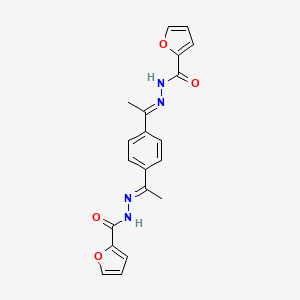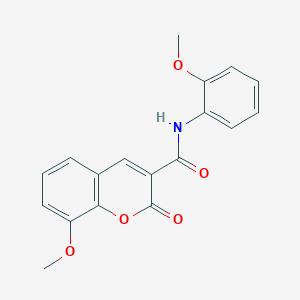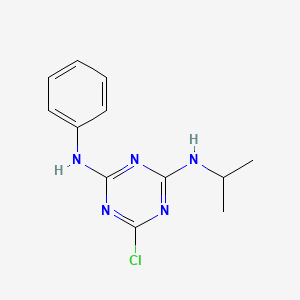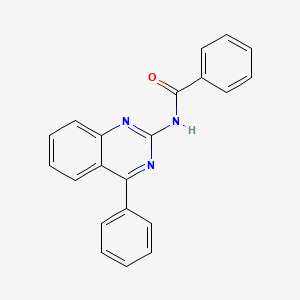![molecular formula C15H11ClF3NO B5703808 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide, also known as TFB-TAM, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. TFB-TAM is a selective modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a critical role in the central nervous system.
Mechanism of Action
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide selectively binds to the benzodiazepine site on the GABA-A receptor, which enhances the affinity of the receptor for GABA. This results in an increase in the opening of the chloride ion channel, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This hyperpolarization inhibits the firing of action potentials, leading to a decrease in neuronal excitability and an overall decrease in neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound enhances the affinity of the GABA-A receptor for GABA, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This hyperpolarization inhibits the firing of action potentials, leading to a decrease in neuronal excitability and an overall decrease in neurotransmitter release. In vivo studies have shown that this compound has anxiolytic, sedative, and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide in lab experiments is its selective modulation of the GABA-A receptor. This allows researchers to study the physiological and pharmacological effects of GABA-A receptor activation in a more precise manner. Another advantage is that this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is that it has a relatively short half-life, which may limit its usefulness in certain experimental designs.
Future Directions
There are several future directions for research involving N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide. One area of interest is the development of more selective modulators of the GABA-A receptor that have longer half-lives and fewer off-target effects. Another area of interest is the investigation of the therapeutic potential of this compound in the treatment of anxiety, depression, and epilepsy. Furthermore, the use of this compound in combination with other pharmacological agents may provide new insights into the mechanisms underlying the effects of GABA-A receptor activation.
Synthesis Methods
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide involves the reaction of 4-chloro-2-trifluoromethyl aniline and 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide has been extensively used in scientific research as a pharmacological tool to study the GABA-A receptor. The GABA-A receptor is a major inhibitory neurotransmitter receptor in the central nervous system and is involved in a wide range of physiological processes such as anxiety, sedation, and epilepsy. This compound has been shown to selectively modulate the GABA-A receptor by binding to a specific site on the receptor known as the benzodiazepine site. This selective modulation of the GABA-A receptor by this compound has enabled researchers to study the physiological and pharmacological effects of GABA-A receptor activation in a more precise manner.
properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-4-2-3-5-11(9)14(21)20-13-7-6-10(16)8-12(13)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTGQIPGGYVSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)

![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)
![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)


![1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)